molecular formula C15H10O2 B1194938 4-Phenanthrenecarboxylic acid CAS No. 42156-92-3

4-Phenanthrenecarboxylic acid

Cat. No.: B1194938
CAS No.: 42156-92-3
M. Wt: 222.24 g/mol
InChI Key: HHZVGTSZLAQRSM-UHFFFAOYSA-N
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Description

4-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon derivative. It is a carboxylic acid with a phenanthrene backbone, which is a three-ring structure composed of fused benzene rings. This compound is of interest due to its role as an intermediate in the degradation of polycyclic aromatic hydrocarbons, which are environmental pollutants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenanthrenecarboxylic acid can be synthesized through the oxidation of pyrene. One method involves the ozonolysis of pyrene in dimethylformamide, followed by treatment with aqueous acetic acid and potassium hydroxide. The resulting product is further purified through recrystallization from dimethylformamide and glacial acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar oxidation processes as described above, with potential variations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Phenanthrenecarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form various degradation products.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as ozone and potassium hydroxide are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides can be employed.

    Substitution: Alcohols or amines in the presence of catalysts or activating agents.

Major Products Formed:

Scientific Research Applications

4-Phenanthrenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenanthrenecarboxylic acid primarily involves its role in the degradation of polycyclic aromatic hydrocarbons. Microorganisms such as Mycobacterium gilvum can metabolize this compound through enzymatic pathways, leading to its breakdown into less harmful substances. Key enzymes involved include extradiol dioxygenase, which catalyzes the cleavage of the aromatic ring structure .

Comparison with Similar Compounds

  • 4-Phenanthrenol
  • 1-Naphthol
  • Phthalic acid

Comparison: 4-Phenanthrenecarboxylic acid is unique due to its specific structure and the position of the carboxylic acid group on the phenanthrene backbone. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to similar compounds like 4-Phenanthrenol and 1-Naphthol, this compound has distinct chemical properties and degradation pathways .

Properties

IUPAC Name

phenanthrene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZVGTSZLAQRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194989
Record name 4-Phenanthrenecarboxylic acid
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42156-92-3
Record name 4-Phenanthrenecarboxylic acid
Source CAS Common Chemistry
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Record name 4-Phenanthrenecarboxylic acid
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Record name 4-Phenanthrenecarboxylic acid
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Record name 4-Phenanthrenecarboxylic acid
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Record name Phenanthrene-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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